molecular formula C17H19NO4 B11681287 N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide

N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide

Cat. No.: B11681287
M. Wt: 301.34 g/mol
InChI Key: WVUQUXZEAUCRBK-UHFFFAOYSA-N
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Description

N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 8th position, an oxo group at the 2nd position, and a cyclohexanecarboxamide moiety attached to the 3rd position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide.

    Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromen-3-yl)cyclohexanecarboxamide.

    Substitution: Formation of derivatives with different substituents at the 8th position.

Mechanism of Action

The mechanism of action of N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxy-2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(8-methoxy-2-oxochromen-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C17H19NO4/c1-21-14-9-5-8-12-10-13(17(20)22-15(12)14)18-16(19)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,18,19)

InChI Key

WVUQUXZEAUCRBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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